N-(2-{[(3-nitrophenyl)amino]carbonyl}phenyl)-2-furamide
Overview
Description
N-(2-{[(3-nitrophenyl)amino]carbonyl}phenyl)-2-furamide, commonly known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Characterization of Modified Electrodes
EDTA-Phenoxyamide Modified Glassy Carbon Electrode : EDTA-phenoxyamide modified glassy carbon electrode (EDTA-GC) was developed through a surface synthesis involving the grafting of nitrophenyl to glassy carbon, followed by reduction to an amine group and modification with EDTA. This electrode has been characterized for its potential as a metal sensor, demonstrating complexation with Pb^2+ ions, which could offer insights into the development of sensitive detection systems for environmental and analytical applications (Üstündağ & Solak, 2009).
Antidepressant Activity of Furamidine Derivatives
Potential Antidepressant Activities : A series of 5-phenyl-2-furamidines, showing structural similarities to the query compound, was synthesized and evaluated for antidepressant activities. Modifications in the phenyl ring, including nitro or amino groups, increased antidepressant activity without possessing anticholinergic and antihistaminic activities common to tricyclic antidepressants, suggesting a novel chemical class of antidepressants (Pong et al., 1984).
Electrochemical and Colorimetric Detection Applications
Colorimetric Detection of Cyanide : N-nitrophenyl benzamide derivatives, structurally related to the compound of interest, have been developed as chemosensors for cyanide in an aqueous environment. Their high selectivity toward CN− offers a practical system for monitoring CN− concentrations, which could be adapted for similar compounds (Sun, Wang, & Guo, 2009).
Novel Polyamide and Polyimide Materials
Aromatic Polyamides and Polyimides : Research into polyamides and polyimides based on N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl]phthalimidine and similar backbones has led to materials with high thermal stability, solubility in polar solvents, and potential for application in heat-sensitive devices due to their fluorescence properties. These materials exhibit high glass transition temperatures and stability, making them suitable for advanced material applications (Yang & Lin, 1994; Yang & Lin, 1995).
Properties
IUPAC Name |
N-[2-[(3-nitrophenyl)carbamoyl]phenyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c22-17(19-12-5-3-6-13(11-12)21(24)25)14-7-1-2-8-15(14)20-18(23)16-9-4-10-26-16/h1-11H,(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYZBLHGLIXFFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.